molecular formula C14H9N3O2 B2756915 2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione CAS No. 1020252-09-8

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione

Cat. No.: B2756915
CAS No.: 1020252-09-8
M. Wt: 251.245
InChI Key: FUUUFOQIWKTTKC-UHFFFAOYSA-N
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Description

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione is a chemical compound with the molecular formula C14H9N3O2 and a molecular weight of 251.24 g/mol . This compound is known for its unique structure, which combines an indane-1,3-dione core with a pyrimidin-2-ylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with pyrimidin-2-ylamine under specific reaction conditions. One common method includes the use of a base such as sodium ethoxide in ethanol as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted indane-1,3-dione derivatives .

Mechanism of Action

The mechanism of action of 2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione is unique due to the presence of both the indane-1,3-dione core and the pyrimidin-2-ylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

2-((Pyrimidin-2-ylamino)methylene)indane-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound features an indane-1,3-dione core substituted with a pyrimidin-2-ylamino group. This structural motif is significant as it combines the pharmacological properties of both indane derivatives and pyrimidine moieties, which are known for their bioactivity.

Anticancer Activity

Research has shown that derivatives of indane-1,3-dione exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been reported to induce G1 phase arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors (e.g., p21 and p27) and downregulating cyclins necessary for progression through the cell cycle .
  • Apoptosis Induction : The activation of caspases (caspase-3, -7, and -9) has been observed, indicating that these compounds can trigger apoptotic pathways in cancer cells .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.3Apoptosis
Compound BA5490.03Cell Cycle Arrest
Compound CHCT11629.1Apoptosis

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that this compound exhibits significant antibacterial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 31.25 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria.
  • Biofilm Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Biofilm Inhibition
Staphylococcus aureus31.25Yes
Escherichia coli62.5Yes

Anti-inflammatory Activity

The anti-inflammatory properties of similar indane derivatives have been documented, suggesting that the compound may also exhibit this activity:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Mechanistic Studies : Molecular docking studies indicate strong binding affinities to targets involved in inflammatory pathways, which could be further explored for therapeutic applications .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Study on Pyrimidine Derivatives : A study synthesized pyrimidine-triazole derivatives and assessed their activity against various cancer cell lines, revealing that certain analogs exhibited IC50 values significantly lower than standard treatments .
  • Indane Derivative Evaluation : Another investigation into indane derivatives found that specific compounds showed high levels of antimitotic activity against human tumor cells, reinforcing the potential of indane scaffolds in drug development .

Properties

IUPAC Name

3-hydroxy-2-[(E)-pyrimidin-2-yliminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c18-12-9-4-1-2-5-10(9)13(19)11(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAVOZLREOEKHJ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198804
Record name 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-09-8
Record name 2-[(2-Pyrimidinylamino)methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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